N-(4-Amino-2-chlorophenyl)phthalimide
Overview
Description
N-(4-Amino-2-chlorophenyl)phthalimide is a chemical compound that serves as a building block for various polyimides and has potential applications in materials science, particularly in the development of polymers with high thermal stability and desirable mechanical properties. The compound is characterized by the presence of a phthalimide group and a chlorine-substituted amino group on the phenyl ring, which can influence its reactivity and physical properties .
Synthesis Analysis
The synthesis of this compound derivatives involves various chemical reactions, including polycondensation and cyclization. For instance, a new phthalimide-containing diamine was synthesized and polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Another example is the synthesis of novel asymmetric diamines from 3-chloro-N-aminophthalimide and 4-aminobenzenethiol, which were then used to create a series of polyimides . Additionally, a topochemical cyclization reaction of N-(para-chlorophenyl) phthalanilic acid leads to the formation of N-(para-chlorophenyl) phthalimide .
Molecular Structure Analysis
The molecular structure of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which are closely related to this compound, has been characterized by single-crystal X-ray crystallography. These structures exhibit different space groups and are stabilized by various intra- and intermolecular hydrogen-bond interactions, as well as π-π stacking interactions . The crystal structure of N-(para-chlorophenyl) phthalimide has also been determined, showing the importance of molecular conformers and packing in the solid state .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is highlighted by their ability to undergo polycondensation reactions to form polyimides with high thermal stability. These reactions are facilitated by the presence of reactive amino groups and the phthalimide moiety, which can interact with various tetracarboxylic acid dianhydrides . The topochemical cyclization of N-(para-chlorophenyl) phthalanilic acid to form N-(para-chlorophenyl) phthalimide is another example of a specific chemical transformation involving this class of compounds .
Physical and Chemical Properties Analysis
Polyimides derived from this compound and related compounds exhibit high glass transition temperatures, enhanced thermal stabilities, and good mechanical properties. They also show improved solubility compared to polymers based on other diamines, which is advantageous for processing and application purposes . The crystalline transitions observed in some polymers indicate that the molecular structure can influence the physical properties of the resulting materials . The presence of fluorine and phthalimide moieties in some derivatives leads to excellent solubility, high glass-transition temperature, good thermal stability, and low dielectric constants, which are desirable features for electronic applications .
Scientific Research Applications
Polyimides Synthesis: N-(4-Amino-2-chlorophenyl)phthalimide derivatives have been used in the synthesis of high molecular weight polyimides, offering enhanced thermal stabilities and higher glass transition temperatures compared to polymers based on 4,4′-oxydianiline (Im & Jung, 2000).
Anticonvulsant Properties: Certain derivatives, including 4-amino-N-phenylphthalimides and N-(3-amino-2- methylphenyl)phthalimides, have shown anticonvulsant activities, particularly against seizures induced by electroshock and pentylenetetrazol in mice (Bailleux, Vallée, Nuyts & Vamecq, 1994).
Photophysical Studies: Phthalimide derivatives have been studied for their ability to form colored molecular complexes with various compounds, providing insights into their photophysical properties (Carrión et al., 1968).
Monitoring and Acceleration of Photopolymerization: A series of substituted phthalimides have been studied for their application in monitoring and accelerating the cationic photopolymerization of epoxy monomers (Ortyl, Milart & Popielarz, 2013).
Positron Emission Tomography (PET) Radioligands: Certain phthalimide derivatives have been synthesized for potential use in PET imaging of metabotropic glutamate receptor subtype 4 in the brain (Kil et al., 2014).
Fluorescent Probes: Phthalimide scaffolds, when modified with a 4-amino substituent, have potential as fluorescent probes. They show solvatochromic properties and high quantum yield of fluorescence in non-polar solvents (Kindahl & Chorell, 2014).
Antibacterial and Antioxidant Properties: N-substituted phthalimide derivatives have been evaluated for their antibacterial and antioxidant potentials, showing remarkable activities in these areas (Nayab et al., 2015).
Protein and Microemulsion Studies: 4-(N-bromoacetylamino)-phthalimide has been used as a solvation probe for studies in proteins and microemulsions, offering insights into the photophysics of these systems (Mandal et al., 2002).
Mechanism of Action
Target of Action
It has been identified as ananticonvulsant , suggesting that it likely interacts with targets involved in neuronal signaling.
Mode of Action
As an anticonvulsant, it may modulate the activity of ion channels or neurotransmitter systems to decrease neuronal excitability .
Biochemical Pathways
Given its anticonvulsant activity, it may influence pathways related to neuronal signaling and excitability .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and distribution.
Result of Action
As an anticonvulsant, it likely reduces neuronal excitability, potentially preventing or reducing the frequency of seizures .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its activity .
properties
IUPAC Name |
2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZDMSPFGPTPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424953 | |
Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19348-53-9 | |
Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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